molecular formula C12H22O3 B14243288 Ethyl (2R)-2-hydroxy-4-methylidenenonanoate CAS No. 208242-90-4

Ethyl (2R)-2-hydroxy-4-methylidenenonanoate

Cat. No.: B14243288
CAS No.: 208242-90-4
M. Wt: 214.30 g/mol
InChI Key: DCWBVMVGXFNIMX-LLVKDONJSA-N
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Description

Ethyl (2R)-2-hydroxy-4-methylidenenonanoate is an organic compound with a chiral center, making it an enantiomer. This compound is notable for its unique structure, which includes a hydroxy group and a methylidene group on a nonanoate backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-hydroxy-4-methylidenenonanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-hydroxy-4-methylidenenonanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired product.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Ethyl (2R)-2-hydroxy-4-methylidenenonanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-hydroxy-4-methylidenenonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Ethyl (2R)-2-hydroxy-4-methylidenenonanoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-hydroxy-4-methylidenenonanoate: The enantiomer with the opposite configuration at the chiral center.

    Mthis compound: A similar compound with a methyl ester instead of an ethyl ester.

    Ethyl (2R)-2-hydroxy-4-methylidenedecanoate: A compound with an additional carbon in the backbone.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which can influence its reactivity and applications.

Properties

CAS No.

208242-90-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (2R)-2-hydroxy-4-methylidenenonanoate

InChI

InChI=1S/C12H22O3/c1-4-6-7-8-10(3)9-11(13)12(14)15-5-2/h11,13H,3-9H2,1-2H3/t11-/m1/s1

InChI Key

DCWBVMVGXFNIMX-LLVKDONJSA-N

Isomeric SMILES

CCCCCC(=C)C[C@H](C(=O)OCC)O

Canonical SMILES

CCCCCC(=C)CC(C(=O)OCC)O

Origin of Product

United States

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